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Compound of Interest

Compound Name: Phenol

Cat. No.: B8820914 Get Quote

This guide provides troubleshooting advice and detailed protocols for researchers, scientists,

and drug development professionals encountering issues with RNA degradation during

phenol-based extraction methods.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of RNA degradation during isolation?

RNA is inherently less stable than DNA due to the presence of a reactive hydroxyl group on its

ribose sugar, making it susceptible to degradation.[1] The main culprits are:

Ribonucleases (RNases): These enzymes are ubiquitous and highly stable, capable of

rapidly degrading RNA.[1][2] They can be endogenous (released from the sample itself upon

lysis) or introduced from external sources.[1][3]

Chemical Hydrolysis: High temperatures and non-optimal pH can lead to the breakdown of

the RNA phosphodiester backbone.[3][4] RNA hydrolysis is more pronounced in alkaline

solutions.[4]

Mechanical Shearing: Excessive physical force, such as vigorous vortexing or passing

lysates through a narrow gauge needle, can fragment high molecular weight RNA.[3]

Q2: What are the most common sources of RNase contamination in the lab?

RNase contamination is a major concern and can originate from various sources:
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Human Contact: Skin is a significant source of RNases; handling tubes or tips with bare

hands can introduce contamination.[1][5][6]

Laboratory Environment: Dust particles, aerosols generated during pipetting, and untreated

work surfaces can harbor RNases.[1][2][7]

Reagents and Solutions: Water and buffers not certified as RNase-free can be a frequent

source of contamination.[5][7]

Consumables: Non-certified plastic tubes and pipette tips can be contaminated, as

autoclaving alone may not fully inactivate all RNases.[2][5]

Q3: How does the guanidinium thiocyanate-phenol-chloroform method protect RNA?

This method is highly effective due to a multi-pronged approach:

Guanidinium Thiocyanate (GITC): As a powerful chaotropic agent, GITC denatures proteins,

including the highly stable RNase enzymes, rendering them inactive.[8][9][10][11] This

immediately protects the RNA upon cell lysis.[11][12]

Acidic Phenol: The use of acidic phenol (pH < 7.0) is crucial. At this pH, RNA remains in the

upper aqueous phase, while DNA and denatured proteins are partitioned into the lower

organic phase and the interphase between the two layers.[4][13][14]

Phase Separation: Chloroform enhances the density of the organic phase, promoting a

sharp separation from the aqueous phase and helping to prevent phase inversion.[15][16]

Q4: What is DEPC-treated water and is it always necessary?

Diethyl pyrocarbonate (DEPC) is a chemical that inactivates RNase enzymes by covalently

modifying their histidine, lysine, cysteine, and tyrosine residues.[17][18] Water treated with

DEPC and then autoclaved (to break down the remaining DEPC) is rendered RNase-free.[7]

[19] While it is a standard for creating RNase-free solutions, some commercial kits advise

against its use as residual DEPC can inhibit downstream enzymatic reactions like reverse

transcription.[20][21] Commercially available, certified nuclease-free water is a reliable

alternative.[7]
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Q5: How should I properly store my RNA samples to prevent degradation?

Proper storage is critical for maintaining RNA integrity long-term:

Short-Term Storage: Purified RNA can be stored at –20°C for a few weeks.[3][22]

Long-Term Storage: For long-term preservation, storing RNA at -70°C or -80°C is

recommended.[3][4][22][23]

Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to RNA degradation, it is

best to store RNA in single-use aliquots.[3][24][25]

Storage Solution: RNA can be stored precipitated in ethanol or isopropanol at -80°C.[23]

Alternatively, it can be resuspended in RNase-free water, TE buffer, or sodium citrate buffer.

[3][4] Buffers can help protect against hydrolysis.[4]

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/bench-guide/rna/introduction/general-remarks-on-rna-handling-storage-and-stabilization
https://www.thermofisher.com/hk/en/home/references/ambion-tech-support/rna-isolation/general-articles/ten-ways-to-improve-your-rna-isolation.html
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/bench-guide/rna/introduction/general-remarks-on-rna-handling-storage-and-stabilization
https://biotium.com/tech-tips-protocols/tips-best-practices-for-working-with-rna/
https://www.thermofisher.com/hk/en/home/references/ambion-tech-support/rna-isolation/general-articles/ten-ways-to-improve-your-rna-isolation.html
https://lifescience.roche.com/global/en/article-listing/article/precautions-for-handling-of-rna.html
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/bench-guide/rna/introduction/general-remarks-on-rna-handling-storage-and-stabilization
https://www.researchgate.net/post/How_do_you_store_and_preserve_RNA_samples_to_maintain_their_integrity_and_stability_over_time
https://rna.cd-genomics.com/resource/guide-rna-extraction.html
https://lifescience.roche.com/global/en/article-listing/article/precautions-for-handling-of-rna.html
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/bench-guide/rna/introduction/general-remarks-on-rna-handling-storage-and-stabilization
https://biotium.com/tech-tips-protocols/tips-best-practices-for-working-with-rna/
https://biotium.com/tech-tips-protocols/tips-best-practices-for-working-with-rna/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8820914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Possible Cause(s) Recommended Solution(s)

Smeared RNA on Gel / Low

RIN Value

1. Endogenous RNase Activity:

Sample was not processed or

stabilized quickly enough after

collection.[26][27] 2. External

RNase Contamination:

RNases were introduced

during the isolation procedure

from gloves, tips, tubes, or

reagents.[26] 3. Sample

Thawing: Frozen samples

were allowed to thaw before

being placed in lysis buffer.[26]

[27]

1. Immediately process fresh

samples or flash-freeze them

in liquid nitrogen.[22][25] Use a

stabilization reagent like

RNAlater for tissue collection.

[4][27] 2. Adhere strictly to an

RNase-free technique: change

gloves frequently, use certified

RNase-free consumables, and

clean work surfaces with

RNase decontamination

solutions.[22][28] 3. Keep

samples frozen and transfer

them directly into the

guanidinium-based lysis buffer

for homogenization.[27]

Low RNA Yield 1. Incomplete

Lysis/Homogenization: The

starting material was not fully

disrupted, trapping RNA.[26]

[27] 2. Incorrect Phase

Separation: Part of the

aqueous phase was left behind

to avoid interphase

contamination. 3. Inefficient

Precipitation: RNA pellet was

poorly formed or lost during

washing steps. 4. Overloading:

Too much starting material was

used for the volume of

reagents.[26][27]

1. Ensure complete

homogenization using

appropriate mechanical

methods (e.g., bead beater,

rotor-stator).[12] Do not let the

sample heat up during this

process.[27] 2. Use a phase-

separation aid like Phase Lock

Gel™ to maximize the

recovery of the aqueous phase

without risking interphase

contamination.[15] 3. Ensure

isopropanol/ethanol is well-

mixed and use a glycogen co-

precipitant if expecting low

yields. Centrifuge at 4°C for a

sufficient time (15-20 min) to

pellet the RNA.[29][30] 4.

Reduce the amount of starting
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material or increase the

volume of lysis reagent

according to the protocol.[27]

Genomic DNA Contamination

1. Incorrect Phenol pH: The

phenol solution was not acidic,

allowing DNA to partition into

the aqueous phase.[14][27] 2.

Interphase Carryover: Part of

the interphase, which contains

DNA, was accidentally pipetted

along with the aqueous phase.

[14] 3. Overloading: Too much

sample was used, exceeding

the separation capacity of the

reagents.[12][27]

1. Ensure the use of buffer-

saturated phenol with an acidic

pH (~4.5).[27] 2. Be careful

when pipetting the aqueous

phase. Leave a small amount

of the aqueous layer behind to

avoid the interphase.[29] An

additional chloroform

extraction can also help.[31] 3.

Perform an on-column DNase

digestion if using a kit, or a

DNase treatment in solution

followed by re-purification of

the RNA.[12][27]

Low A260/A230 Ratio (<1.8)

1. Guanidinium Salt Carryover:

Residual chaotropic salts from

the lysis buffer are present in

the final sample.[27] 2. Phenol

Contamination: Phenol was

carried over into the final RNA

solution.[32]

1. Ensure the RNA pellet is

washed thoroughly with 75%

ethanol at least twice to

remove salts.[31] 2. Perform a

second chloroform extraction

after the initial phase

separation to remove residual

phenol.[29][31] Ensure all

supernatant is removed after

ethanol washes.[30]

Low A260/A280 Ratio (<1.8)

1. Protein Contamination: The

sample was not fully denatured

and separated, leading to

protein carryover from the

interphase.[27]

1. Ensure the correct ratio of

lysis reagent to sample

material is used.[32] After

phase separation, carefully

transfer the aqueous phase to

a new tube without disturbing

the interphase.[14] A second

phenol-chloroform extraction

may be necessary.
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RNA Stability in Different Storage Conditions
Quantitative data on RNA stability highlights the importance of temperature and storage buffer.

Storage Temperature Storage Solution Stability

25°C (Room Temp) RNase-Free Water Degraded[4]

25°C (Room Temp) TE Buffer or Citrate Buffer Largely Intact[4]

4°C or -20°C Water, TE, or Citrate Buffer Stable for at least 3 weeks[4]

-70°C / -80°C Water, TE, or Citrate Buffer
Stable for long-term storage

(months to years)[3][4]

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://biotium.com/tech-tips-protocols/tips-best-practices-for-working-with-rna/
https://biotium.com/tech-tips-protocols/tips-best-practices-for-working-with-rna/
https://biotium.com/tech-tips-protocols/tips-best-practices-for-working-with-rna/
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/bench-guide/rna/introduction/general-remarks-on-rna-handling-storage-and-stabilization
https://biotium.com/tech-tips-protocols/tips-best-practices-for-working-with-rna/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8820914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysis & RNase Inactivation

Phase Separation

Biological Sample
(Cells/Tissue)

Homogenization in
GITC Lysis Buffer

Guanidinium Thiocyanate
(Chaotropic Agent)

RNases & Proteins Denatured

Acidic Phenol &
Chloroform Addition

Centrifugation

Aqueous Phase
(RNA)

Interphase
(DNA, Proteins)

Organic Phase
(Lipids, Proteins)

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b8820914?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8820914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Logic of RNA protection via guanidinium thiocyanate denaturation and phenol-
chloroform phase separation.

Start: Sample Collection

1. Homogenize sample in
GITC/Phenol Reagent (e.g., TRIzol)

Critical: Immediate homogenization
or sample stabilization

2. Add Chloroform
& Mix Vigorously

3. Centrifuge (4°C)
to Separate Phases

4. Transfer Aqueous Phase
to a New Tube

Critical: Avoid interphase contamination 5. Add Isopropanol
to Precipitate RNA

6. Centrifuge (4°C)
to Pellet RNA

7. Wash Pellet with
75% Ethanol

Critical: Wash at least twice
to remove salts 8. Air-Dry Pellet Briefly

9. Resuspend RNA in
RNase-Free Water/Buffer

End: Purified RNA
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Click to download full resolution via product page

Caption: Experimental workflow for phenol-based RNA isolation, highlighting critical steps for

success.

Experimental Protocols
Protocol 1: Standard Phenol-Chloroform RNA Extraction
This protocol is adapted from the single-step method using a guanidinium thiocyanate-phenol
solution (e.g., TRIzol).[13][16]

Materials:

GITC/Phenol-based lysis reagent (e.g., TRIzol)

Chloroform

Isopropanol

75% Ethanol (prepared with RNase-free water)

RNase-free water or buffer for resuspension

RNase-free tubes and pipette tips

Refrigerated microcentrifuge

Methodology:

Homogenization:

For cell culture: Add 1 mL of lysis reagent per 5-10 million cells. Pipette up and down to

lyse.

For tissues: Add 1 mL of lysis reagent per 50-100 mg of tissue and immediately

homogenize with a rotor-stator or bead mill. Ensure the sample is completely disrupted.

[27]
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Incubate the homogenate for 5 minutes at room temperature to permit the complete

dissociation of nucleoprotein complexes.[32]

Phase Separation:

Add 0.2 mL of chloroform per 1 mL of lysis reagent used.[16]

Cap the tube securely and vortex vigorously for 15 seconds.

Incubate at room temperature for 3 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C.[16] The mixture will separate into a lower

red organic phase, a whitish interphase, and an upper colorless aqueous phase containing

RNA.

RNA Precipitation:

Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Be extremely

careful not to disturb the interphase.

Add 0.5 mL of isopropanol per 1 mL of lysis reagent originally used.[16]

Mix by inverting the tube 10-20 times and incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small white gel-like

pellet at the bottom of the tube.[16]

RNA Wash:

Carefully decant the supernatant.

Add at least 1 mL of 75% ethanol (in RNase-free water) per 1 mL of lysis reagent used.

Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

Repeat the wash step for a total of two washes to effectively remove salts.[31]

Resuspension:
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Carefully decant all the ethanol. Briefly centrifuge the tube again and remove the residual

ethanol with a fine pipette tip.

Air-dry the pellet for 3-10 minutes. Do not over-dry, as this can make the RNA difficult to

dissolve.[30]

Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water

or buffer by pipetting up and down. Heat to 55-60°C for 10 minutes if needed to aid

solubilization.[32]

Protocol 2: Preparation of DEPC-Treated Water
This protocol describes how to prepare RNase-free water for making buffers and solutions.

Materials:

Diethyl pyrocarbonate (DEPC)

High-quality purified water (e.g., Milli-Q)

Autoclave-safe glass bottle

Stir bar and stir plate

Autoclave

Methodology:

Add 1 mL of DEPC to 1 liter of purified water in an autoclave-safe bottle (a 0.1% v/v

solution).[7]

Add a stir bar and stir the solution for at least 2 hours at room temperature.[7] This allows the

DEPC to react with and inactivate any RNases present.

Autoclave the solution for at least 1 hour to inactivate the DEPC.[7][19] The autoclaving

process breaks down DEPC into ethanol and carbon dioxide, which are harmless to

downstream reactions.
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Allow the bottle to cool completely. The water is now RNase-free and ready to use.

Note: DEPC reacts with primary amines, so it cannot be used to treat solutions containing

buffers like Tris or HEPES.[5][17] These buffers should be made by dissolving the certified

RNase-free powder in previously prepared DEPC-treated, autoclaved water.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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